molecular formula C29H30F3N3O9 B12366126 (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12366126
M. Wt: 621.6 g/mol
InChI Key: PXZAOYAOYJFYGS-GIQKOCJPSA-N
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Description

The compound (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic molecule It is characterized by the presence of multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, pyrrolidine rings, and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The Fmoc group is commonly used for protecting the amino group during peptide synthesis. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex peptides. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide chain is assembled on a solid support and then cleaved from the resin upon completion.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The Fmoc group, for example, can interact with amino acids and peptides, facilitating the formation of peptide bonds. The trifluoroacetic acid moiety can act as a strong acid, promoting various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the Fmoc group allows for selective protection and deprotection of amino groups, facilitating peptide synthesis. The trifluoroacetic acid moiety provides strong acidity, which can be useful in various chemical reactions.

Properties

Molecular Formula

C29H30F3N3O9

Molecular Weight

621.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C27H29N3O7.C2HF3O2/c31-16-12-23(26(34)35)30(14-16)25(33)22-10-5-11-29(22)24(32)13-28-27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21;3-2(4,5)1(6)7/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,36)(H,34,35);(H,6,7)/t16-,22+,23+;/m1./s1

InChI Key

PXZAOYAOYJFYGS-GIQKOCJPSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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